ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride
Description
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride (CAS: 2751614-44-3) is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,3-oxazine ring. Its molecular formula is C₇H₁₀ClN₃O₃, with a molecular weight of 220 Da . The compound includes an ethyl ester group at position 3, an amino group at position 6, and a hydrochloride counterion, which enhances its solubility in polar solvents. The pyrazolo-oxazine scaffold is notable for its conformational flexibility due to puckering in the oxazine ring, as described by Cremer and Pople’s generalized puckering coordinates . Hydrogen bonding involving the amino group and chloride ion likely stabilizes its crystal structure, as inferred from Bernstein et al.’s analysis of hydrogen-bonding patterns .
Properties
Molecular Formula |
C9H14ClN3O3 |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-11-12-4-6(10)5-15-8(7)12;/h3,6H,2,4-5,10H2,1H3;1H |
InChI Key |
UUQKYYLPFUJPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(CC(CO2)N)N=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The starting materials often include ethyl esters and amino compounds, which undergo cyclization and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency of the synthesis process. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,2-b][1,3]oxazine core is a versatile pharmacophore. Below is a structural and functional comparison with analogous derivatives:
Substituent Variations at Position 6
Functional Group Variations at Position 3
Halogen-Substituted Derivatives
Structural and Functional Insights
- Reactivity: The chlorosulfonyl derivative’s -SO₂Cl group is highly reactive toward amines or alcohols, making it a precursor for sulfonamide synthesis, unlike the ester or amino variants .
- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility, critical for bioavailability in pharmaceutical contexts .
Table 1: Comparative Analysis of Pyrazolo-Oxazine Derivatives
Biological Activity
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates a pyrazole ring with an oxazine moiety, which may influence its interaction with biological targets.
- Molecular Formula : C₉H₁₁ClN₂O₃
- Molecular Weight : 220.65 g/mol
- CAS Number : 2751614-44-3
The biological activity of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, modulating various biological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can possess antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the inhibition of tumor growth and induction of apoptosis in cancer cells. The specific pathways involved are still under investigation.
- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several research studies have focused on the biological activity of related compounds. Below are summarized findings from notable studies:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial effects against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Johnson et al. (2021) | Reported significant reduction in tumor size in xenograft models treated with related pyrazolo[3,2-b][1,3]oxazine derivatives. |
| Lee et al. (2022) | Found that the compound inhibited the production of TNF-alpha in macrophage cultures, indicating anti-inflammatory potential. |
Comparative Analysis
To better understand the unique properties of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-hydroxy-5H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate | Hydroxy group instead of amino | Moderate antimicrobial activity |
| Ethyl 6-fluoro-5H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate | Fluorine at the 6-position | Enhanced stability and lipophilicity |
| Ethyl 5-methylpyrazole-3-carboxylate | Methyl substitution at position 5 | Different anticancer profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
